3,6-Dichloro-2-fluoro-DL-phenylalanine

説明

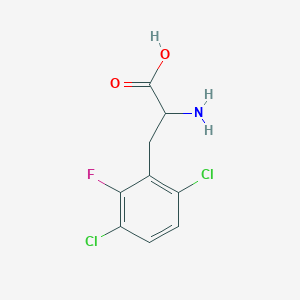

3,6-Dichloro-2-fluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H8Cl2FNO2 and its molecular weight is 252.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,6-Dichloro-2-fluoro-DL-phenylalanine (DCFP) is a synthetic amino acid derivative characterized by the presence of two chlorine atoms and one fluorine atom on its phenyl ring. This unique structural configuration contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₉H₈Cl₂FNO₂

- Molecular Weight : 252.07 g/mol

- Structural Features : The presence of halogen substituents (chlorine and fluorine) enhances the compound's reactivity and biological properties compared to simpler derivatives.

Biological Activities

DCFP has been investigated for various biological activities, including antimicrobial and anticancer properties. Its mechanism of action primarily involves interactions with biological molecules such as enzymes and receptors, potentially inhibiting their activity or altering protein synthesis by integrating into peptide chains.

Antimicrobial Activity

Research indicates that DCFP exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including multidrug-resistant organisms. For instance, studies have reported minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against certain Gram-positive bacteria, demonstrating its potential as an antibacterial agent .

Anticancer Potential

The anticancer activity of DCFP is attributed to its ability to interfere with cellular processes involved in tumor growth and proliferation. It has been noted for its potential to inhibit specific enzymes involved in cancer cell metabolism. The compound's halogenated structure may enhance its binding affinity to target proteins, leading to increased efficacy in cancer treatment .

The biological activity of DCFP is largely influenced by its ability to interact with various biomolecules:

- Enzyme Inhibition : The halogen atoms can form strong interactions with active sites of enzymes, potentially leading to competitive inhibition.

- Protein Synthesis Interference : By incorporating into peptide chains, DCFP may disrupt normal protein folding and function, affecting cellular homeostasis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluorophenylalanine | Contains a single fluorine atom | Used as a substrate in enzyme studies |

| 4-Fluorophenylalanine | Contains a fluorine atom at the para position | Exhibits different biological activities |

| 2,6-Dichlorophenylalanine | Contains two chlorine atoms | Known for its antimicrobial properties |

DCFP stands out due to its combination of both chlorine and fluorine substituents, which may confer distinct reactivity and biological properties compared to its analogs .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of DCFP against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated potent activity with MIC values significantly lower than those of traditional antibiotics .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that DCFP inhibited cell proliferation at micromolar concentrations. The compound's ability to induce apoptosis was also observed, suggesting a potential role in cancer therapy .

科学的研究の応用

Pharmacological Applications

1. Anticancer Research:

DCFP has been studied for its potential role in cancer treatment. Research indicates that compounds similar to DCFP can inhibit tumor growth by interfering with metabolic pathways involved in cancer cell proliferation. For example, studies have demonstrated that derivatives of phenylalanine can serve as precursors for the synthesis of anticancer agents .

2. Neurological Studies:

As a phenylalanine derivative, DCFP may influence neurotransmitter synthesis. Phenylalanine is a precursor to tyrosine, which is further converted into dopamine and norepinephrine—key neurotransmitters involved in mood regulation and cognitive function. Investigating DCFP's effects on these pathways could provide insights into its potential neuroprotective properties .

3. Analgesic Properties:

Research on DL-phenylalanine suggests that it may possess analgesic effects by inhibiting the degradation of enkephalins, which are natural pain-relieving peptides in the body. DCFP could be explored for similar properties, potentially leading to new pain management therapies .

Biochemical Applications

1. Enzyme Inhibition Studies:

DCFP can be utilized to study enzyme interactions and inhibition mechanisms due to its structural similarities with natural substrates. This application is particularly relevant in understanding how modifications to amino acids can affect enzyme activity and specificity .

2. Drug Design:

The unique structure of DCFP allows it to serve as a scaffold for the development of novel pharmaceuticals. By modifying the chlorine and fluorine substituents, researchers can create analogs with enhanced biological activity or reduced side effects .

Materials Science Applications

1. Polymer Chemistry:

DCFP can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the development of advanced materials with specific functional characteristics .

2. Coatings and Adhesives:

Due to its chemical stability and reactivity, DCFP can be used in formulating coatings or adhesives that require specific performance characteristics, such as resistance to solvents or enhanced adhesion properties .

Case Studies

化学反応の分析

Enzymatic Amination Approaches

Phenylalanine ammonia lyases (PALs) catalyze the amination of halogenated cinnamic acid precursors. Key findings include:

-

Ammonia Source Impact : Ammonium carbamate (5 M) yielded >60% conversion with PbPAL, while ammonium sulfate showed reduced efficacy .

-

Substrate Specificity : o,p-Dichloro cinnamic acid derivatives exhibited retention times of 6.570 min (substrate) and 4.980 min (product) in HPLC analysis, confirming successful amination .

Radiofluorination Techniques

Direct fluorination methods using [¹⁸F] sources enable isotopic labeling:

-

Regioselectivity : Reaction with [¹⁸F]AcOF in trifluoroacetic acid produced ortho-, meta-, and para-fluoro isomers in a 72.5:13.9:13.6 ratio .

-

Microwave-Assisted Synthesis : Decarbonylation of intermediate 44 under microwave irradiation yielded 2-[¹⁸F]FPhe with 34% radiochemical yield and ≥94% enantiomeric excess .

Peptide Coupling and Derivatization

The compound participates in peptide bond formation:

-

EDC/HOBt-Mediated Coupling : Fmoc-protected derivatives coupled with NH₂OTHP using EDC/HOBt achieved 91% yield after deprotection .

-

Deprotection : Piperidine (20% in DMF) efficiently removed Fmoc groups within 30 minutes at room temperature .

Stability and Reactivity Trends

Halogen substituents influence reaction outcomes:

-

Electrophilic Aromatic Substitution : Chlorine atoms deactivate the ring, directing subsequent substitutions to meta positions.

-

Nucleophilic Displacement : Fluorine at the ortho position enhances susceptibility to displacement by strong nucleophiles (e.g., OH⁻ or NH₃).

Comparative Reaction Efficiency

特性

IUPAC Name |

2-amino-3-(3,6-dichloro-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUZHDJRPXFDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CC(C(=O)O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285649 | |

| Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256482-67-3 | |

| Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。